molecular formula C6H4ClN3 B1265687 1-Azido-4-chlorobenzene CAS No. 3296-05-7

1-Azido-4-chlorobenzene

Cat. No.: B1265687
CAS No.: 3296-05-7
M. Wt: 153.57 g/mol
InChI Key: HZVGOEUGZJFTNN-UHFFFAOYSA-N
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Description

1-Azido-4-chlorobenzene, also known as 4-chlorophenyl azide, is an organic compound with the molecular formula C6H4ClN3. It is a member of the azide family, characterized by the presence of the azide functional group (-N3). This compound is notable for its applications in organic synthesis and material science due to its reactive azide group.

Preparation Methods

1-Azido-4-chlorobenzene can be synthesized through various methods. One common synthetic route involves the diazotization of 4-chloroaniline followed by treatment with sodium azide. The reaction conditions typically include an acidic medium to facilitate the formation of the diazonium salt, which then reacts with sodium azide to form the azide compound. Industrial production methods often utilize similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Azido-4-chlorobenzene undergoes several types of chemical reactions, primarily due to the presence of the azide group. Some of the notable reactions include:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Cycloaddition Reactions: The azide group participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to form amines, which are valuable intermediates in organic synthesis.

Common reagents used in these reactions include sodium azide, reducing agents like lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Azido-4-chlorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in bioconjugation techniques, where the azide group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is employed in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Azido-4-chlorobenzene is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azide group reacts with alkynes to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

1-Azido-4-chlorobenzene can be compared with other similar compounds, such as:

  • 1-Azido-4-bromobenzene
  • 1-Azido-4-fluorobenzene
  • 4-Azidotoluene

These compounds share the azide functional group but differ in their substituents on the benzene ring. The presence of different substituents can influence the reactivity and applications of these compounds. For example, 1-Azido-4-bromobenzene may exhibit different reactivity in substitution reactions compared to this compound due to the presence of the bromine atom .

This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1-azido-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVGOEUGZJFTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Record name 4-Chlorophenyl azide
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-Chlorophenyl_azide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186612
Record name Benzene, 1-azido-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-05-7
Record name Benzene, 1-azido-4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-chlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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